molecular formula C2H4BrI B1265497 1-Bromo-2-iodoethane CAS No. 590-16-9

1-Bromo-2-iodoethane

Cat. No. B1265497
CAS RN: 590-16-9
M. Wt: 234.86 g/mol
InChI Key: HKQCJJOXYWQRFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-iodoethane has been synthesized through several methods. One notable synthesis involves the use of 1-bromo-1-lithioethene, which undergoes 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols. This method demonstrates the compound's utility in forming various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).

Molecular Structure Analysis

The molecular structure of 2-bromoethanol and 2-iodoethanol, closely related to 1-bromo-2-iodoethane, reveals the presence of anti and gauche conformers. These studies highlight the influence of intramolecular hydrogen bonding on the stability of these conformers (Thomassen, Samdal, & Hedberg, 1993).

Chemical Reactions and Properties

1-Bromo-2-iodoethylene serves as a pseudosymmetric building block in the synthesis of natural products. Its ability to undergo queued cross-coupling reactions showcases its versatility in chemical transformations (Ghasemi, Antunes, & Organ, 2004).

Physical Properties Analysis

The study on the HeI photoelectron spectrum of trans-1-bromo-2-iodoethane provides insight into its electronic structure and the nature of its bonding. The observed bands are associated with the ionization of non-bonding orbitals and the excitation of various vibrational modes, offering a detailed view of its physical properties (Bouguerne, Delwiche, Hubin-franskin, Collin, & Piette, 1991).

Chemical Properties Analysis

The gas-phase study of 1-bromo-2-iodoethane's gauche and trans conformers using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) reveals a preference for the trans conformer. This preference and the effects of solvent polarity on the energy difference between conformers highlight the compound's chemical behavior in different environments (Ramasami, 2007).

Scientific Research Applications

Gas Phase Study and Solvent Effects

1-Bromo-2-iodoethane has been studied in the gas phase to understand its gauche and trans conformers. Theoretical methods including second-order Møller-Plesset theory (MP2) and density functional theory (DFT) were applied. The study revealed that the trans conformer is more stable than the gauche. Additionally, solvent effects were investigated, showing that the structural parameters of the conformers are slightly affected by solvent polarity, and the energy difference between conformers decreases with increasing solvent polarity (Ramasami, 2007).

Fragmentation Study

The fragmentation of 1-bromo-2-iodoethane following iodine 4d core electron excitation was investigated using TOF mass spectrometry and other techniques. The study observed enhanced C-I and C-Br bond breakages due to the excitation of I 4d electrons into the lowest-energy empty σ* orbital (Thissen et al., 1992).

Organic Synthesis

1-Bromo-2-iodoethylene, a derivative of 1-bromo-2-iodoethane, was used as a building block in the synthesis of natural products, demonstrating its role in organic synthesis. This approach significantly simplified the synthesis process by using Pd catalysis and avoiding the need for protecting group chemistry (Ghasemi et al., 2004).

Vibrational Spectra and Conformer Stability

Infrared absorption and Raman spectra of liquid and solid 1-bromo-2-iodoethane were studied, leading to vibrational frequency assignments for various modes. The study concluded that the anti conformer is more stable than the gauche conformer, based on experimental and theoretical data (Zheng & Phillips, 1998).

Photodissociation Dynamics

The short-time photodissociation dynamics of trans-1-bromo-2-iodoethane were explored through resonance Raman spectra and cross-section measurements. The study provided insights into the photodissociation process in terms of internal coordinate displacements, contributing to the understanding of the molecule's behavior under light excitation (Zheng & Phillips, 1999).

Safety And Hazards

1-Bromo-2-iodoethane is a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Therefore, it should be handled with care, using appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4BrI/c3-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQCJJOXYWQRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207735
Record name Ethane, 1-bromo-2-iodo-
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Molecular Weight

234.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodoethane

CAS RN

590-16-9
Record name Ethane, 1-bromo-2-iodo-
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Record name Ethane, 1-bromo-2-iodo-
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Record name Ethane, 1-bromo-2-iodo-
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Record name 1-Bromo-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
X Zheng, DL Phillips - Vibrational spectroscopy, 1998 - Elsevier
… for 1-bromo-2-iodoethane. Our goal in this paper is to report a vibrational analysis and assignments for 1-bromo-2-iodoethane. … and solid forms of 1-bromo-2-iodoethane. We have also …
Number of citations: 6 www.sciencedirect.com
R Thissen, MJ Hubin-Franskin, M Furlan, JL Piette… - Chemical physics …, 1992 - Elsevier
The selectivity in the fragmentation of 1-bromo-2-iodoethane after 4d iodine electron excitation has been investigated by TOF mass spectrometry, photoion—photoion coincidence and …
Number of citations: 16 www.sciencedirect.com
X Zheng, DL Phillips - The Journal of chemical physics, 1999 - pubs.aip.org
… If we assume that the 1-bromo-2iodoethane gauche conformer has an absorption coefficient … coefficient to be about 766 M 1 cm 1 1-bromo2-iodoethane total absorption670 M 1 cm 1 …
Number of citations: 16 pubs.aip.org
P Ramasami - Journal of solution chemistry, 2007 - Springer
… , 14], 1-bromo-2iodoethane is the target of this work. 1-Bromo-2-iodoethane can exist as the … In the present work, the conformers of 1-bromo-2-iodoethane have been studied with a view …
Number of citations: 3 link.springer.com
A Bouguerne, J Delwiche, MJ Hubin-Franskin… - Journal of electron …, 1991 - Elsevier
… The 3a1, orbital is shifted towards lower energy in the tram+1-bromo-2-iodoethane … , the He1 photoelectron spectrum of trans-1-bromo-2-iodoethane is composed of at least seven bands…
Number of citations: 7 www.sciencedirect.com
X Zheng - HKU Theses Online (HKUTO), 2000 - hub.hku.hk
… relative to one another as a function of temperature for neat liquid 1bromo-2-iodoethane. … Raman experiments are shown above the 1-bromo-2iodoethane absorption spectrum. …
Number of citations: 0 hub.hku.hk
MJ Hubin-Franskin, J Delwiche, M Furlan… - International journal of …, 1990 - Elsevier
… charged ion dynamics by photoionisation with synchrotron radiation and multicoincidence detection of charged particles is reported It is illustrated for trans-1-bromo-2-iodoethane …
Number of citations: 5 www.sciencedirect.com
X Zheng, DL Phillips - The Journal of Physical Chemistry A, 2000 - ACS Publications
… -band photodissociation of 1-bromo-2-iodoethane in cyclohexane … from the primary photodissociation of 1-bromo-2-iodoethane. … reaction of 1-bromo-2-iodoethane and make …
Number of citations: 13 pubs.acs.org
WC Danen, RL Winter - Journal of the American Chemical Society, 1971 - ACS Publications
The rate of abstraction of iodine from a series of aliphatic iodides relative to the rate of abstraction of bromine from bromotrichloromethane is reported. The influence of inductive effects …
Number of citations: 42 pubs.acs.org
MHN Zamanpour, G Ebrahimzadeh - Theoretical Chemistry Accounts, 2006 - Springer
… produced from the A band of 1-bromo2-iodoethane in cyclohexene solution [8,11].This … radicals generated from the primary photo dissociation of 1-bromo-2-iodoethane [11]. Also an ab-…
Number of citations: 1 link.springer.com

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